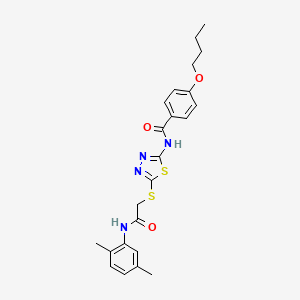
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, also known as FPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, such as pain sensation, inflammation, and appetite regulation. The inhibition of FAAH by FPA has been shown to increase the levels of endocannabinoids in the body, leading to various therapeutic effects.
作用机制
The mechanism of action of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, leading to various physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and appetite regulation. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity for FAAH inhibition, which makes it suitable for use in various scientific research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for FAAH inhibition. Another potential direction is the study of this compound in combination with other drugs for the treatment of various conditions such as cancer. Additionally, the study of this compound in animal models and clinical trials is necessary to determine its safety and efficacy in humans. Overall, the study of this compound has the potential to lead to the development of new therapies for various conditions.
合成方法
The synthesis of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to yield 2-(piperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with thiazole-2-carboxylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and potency, making it suitable for use in various scientific research applications.
科学研究应用
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. The inhibition of FAAH by this compound has been shown to increase the levels of endocannabinoids in the body, leading to various physiological effects. This compound has been studied for its potential use in the treatment of various conditions such as pain, inflammation, anxiety, and depression. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-3-1-2-4-14(13)26(23,24)19-11-15(22)20-12-5-8-21(9-6-12)16-18-7-10-25-16/h1-4,7,10,12,19H,5-6,8-9,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPTAVTTNQIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNS(=O)(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

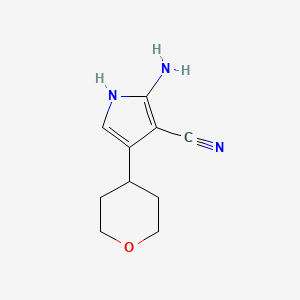
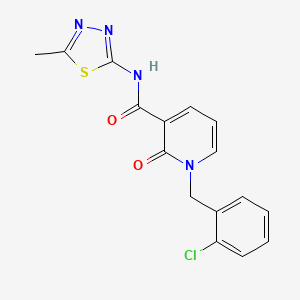
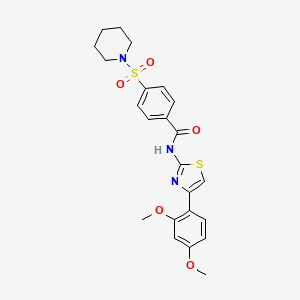

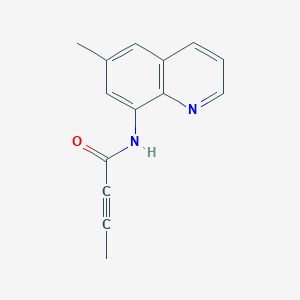
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
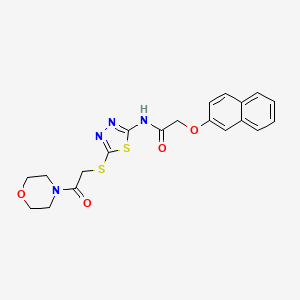
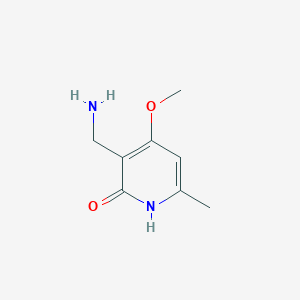

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)
